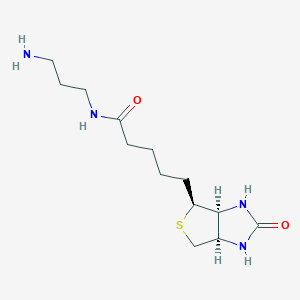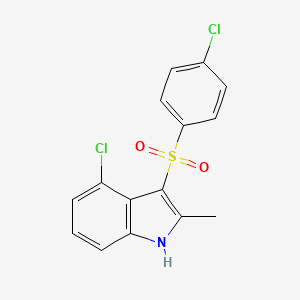
4-(tert-Butyl)-1-methoxy-2-(methylsulfonyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(tert-Butyl)-1-methoxy-2-(methylsulfonyl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with a tert-butyl group, a methoxy group, and a methylsulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butyl)-1-methoxy-2-(methylsulfonyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with benzene as the core structure.
Substitution Reactions: The tert-butyl group is introduced via Friedel-Crafts alkylation using tert-butyl chloride and anhydrous aluminum chloride as a catalyst.
Methoxylation: The methoxy group is added through a nucleophilic substitution reaction using methanol and a suitable base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. The use of flow microreactors has been shown to be more efficient and sustainable compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
4-(tert-Butyl)-1-methoxy-2-(methylsulfonyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Anhydrous aluminum chloride as a catalyst for Friedel-Crafts alkylation.
Major Products
Oxidation: Produces carboxylic acids or ketones depending on the reaction conditions.
Reduction: Yields alcohols or alkanes.
Substitution: Results in various substituted aromatic compounds depending on the electrophile used.
Aplicaciones Científicas De Investigación
4-(tert-Butyl)-1-methoxy-2-(methylsulfonyl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Employed in studies involving protein tagging and labeling due to its unique structural properties.
Medicine: Investigated for its potential use in drug development and as a probe in NMR studies.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(tert-Butyl)-1-methoxy-2-(methylsulfonyl)benzene involves its interaction with various molecular targets and pathways. The tert-butyl group can act as a steric hindrance, affecting the compound’s reactivity and interaction with other molecules. The methoxy and methylsulfonyl groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s behavior in different environments .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butylbenzene: Similar structure but lacks the methoxy and methylsulfonyl groups.
4-tert-Butylbenzenesulfonic acid: Contains a sulfonic acid group instead of a methylsulfonyl group.
Benzene, tert-butyl-: Another similar compound with only the tert-butyl group attached to the benzene ring.
Uniqueness
4-(tert-Butyl)-1-methoxy-2-(methylsulfonyl)benzene is unique due to the combination of its substituents, which confer distinct chemical and physical properties. The presence of both electron-donating (methoxy) and electron-withdrawing (methylsulfonyl) groups on the benzene ring makes it a versatile compound for various chemical reactions and applications .
Propiedades
Número CAS |
79573-96-9 |
|---|---|
Fórmula molecular |
C12H18O3S |
Peso molecular |
242.34 g/mol |
Nombre IUPAC |
4-tert-butyl-1-methoxy-2-methylsulfonylbenzene |
InChI |
InChI=1S/C12H18O3S/c1-12(2,3)9-6-7-10(15-4)11(8-9)16(5,13)14/h6-8H,1-5H3 |
Clave InChI |
AIIGNXGDSFHBGR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=C(C=C1)OC)S(=O)(=O)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[(3,4,5-trimethoxyphenyl)methylamino]propane-1-sulfonic Acid](/img/structure/B8678011.png)

![(7-Fluoro-benzo[1,3]dioxol-5-yl)-methanol](/img/structure/B8678022.png)








![{2-[(Prop-2-en-1-yl)oxy]ethoxy}benzene](/img/structure/B8678111.png)


